6-Methylaceanthrylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylaceanthrylene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied due to its unique chemical structure and potential applications in scientific research. This compound is known for its high fluorescence intensity, which makes it a valuable tool for various analytical techniques such as fluorescence spectroscopy and microscopy.
Wirkmechanismus
The mechanism of action of 6-Methylaceanthrylene is not well understood, but it is believed to involve the interaction of the compound with various biomolecules such as proteins, nucleic acids, and lipids. The high fluorescence intensity of this compound allows it to act as a sensitive probe for detecting changes in the local environment of these biomolecules, which can provide valuable insights into their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methylaceanthrylene are not well characterized. However, studies have shown that this compound can interact with various biomolecules such as DNA, RNA, and proteins, which can lead to changes in their structure and function. Additionally, the high fluorescence intensity of this compound can cause phototoxicity in certain cell types, which can limit its use in some applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Methylaceanthrylene in lab experiments is its high fluorescence intensity, which allows for sensitive detection of various biomolecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, the limitations of this compound include its potential phototoxicity and limited solubility in aqueous solutions, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 6-Methylaceanthrylene. One area of interest is the development of new biosensors based on this compound for detecting various analytes. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields such as drug discovery and diagnostics. Finally, the synthesis and purification of 6-Methylaceanthrylene could be improved to increase its yield and purity, which would make it more accessible to researchers.
Synthesemethoden
The synthesis of 6-Methylaceanthrylene involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-methylanthracene, which is then subjected to Friedel-Crafts acylation to yield 2-methyl-9-(2'-acetyl)phenanthrene. This intermediate is then subjected to a second Friedel-Crafts acylation to yield 6-Methylaceanthrylene. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-Methylaceanthrylene has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of this compound is in fluorescence spectroscopy and microscopy. The high fluorescence intensity of 6-Methylaceanthrylene makes it an ideal probe for studying various biological processes such as protein-protein interactions, enzyme kinetics, and DNA binding. Additionally, this compound has been used in the development of biosensors for detecting various analytes such as glucose, cholesterol, and neurotransmitters.
Eigenschaften
CAS-Nummer |
170653-86-8 |
---|---|
Produktname |
6-Methylaceanthrylene |
Molekularformel |
C17H12 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
6-methylaceanthrylene |
InChI |
InChI=1S/C17H12/c1-11-13-6-2-3-7-15(13)16-10-9-12-5-4-8-14(11)17(12)16/h2-10H,1H3 |
InChI-Schlüssel |
XIHBIKWZKWLRQI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |
Kanonische SMILES |
CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |
Andere CAS-Nummern |
170653-86-8 |
Synonyme |
6-methylaceanthrylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.